Cas no 20000-56-0 (1H-Pyrazole-5-carbonyl chloride, 3-(1,1-dimethylethyl)-1-ethyl- (9CI))
1H-Pyrazole-5-carbonyl chloride, 3-(1,1-dimethylethyl)-1-ethyl- (9CI) Chemical and Physical Properties
Names and Identifiers
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- 1H-Pyrazole-5-carbonyl chloride, 3-(1,1-dimethylethyl)-1-ethyl- (9CI)
- 3-(benzo[d]oxazol-2-yl)benzoic acid
- 3-(BENZOXAZOL-2-YL)BENZOIC ACID
- 2-< 3-Carboxy-phenyl> -benzoxazol
- 3-Benzooxazol-2-yl-benzoic acid
- Benzoic acid, 3-(2-benzoxazolyl)-
- CTK4E3003
- STL169158
- SureCN1675466
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- MDL: MFCD03147898
1H-Pyrazole-5-carbonyl chloride, 3-(1,1-dimethylethyl)-1-ethyl- (9CI) Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FC10214-10g |
3-(benzo[d]oxazol-2-yl)benzoic acid |
20000-56-0 | 95% | 10g |
$1700 | 2023-09-07 | |
| Chemenu | CM514147-1g |
3-(Benzo[d]oxazol-2-yl)benzoic acid |
20000-56-0 | 97% | 1g |
$*** | 2023-03-31 | |
| abcr | AB463242-250 mg |
3-(Benzo[d]oxazol-2-yl)benzoic acid; . |
20000-56-0 | 250MG |
€308.50 | 2023-07-18 | ||
| abcr | AB463242-1 g |
3-(Benzo[d]oxazol-2-yl)benzoic acid; . |
20000-56-0 | 1g |
€551.50 | 2023-07-18 | ||
| Enamine | EN300-6738721-0.05g |
3-(1,3-benzoxazol-2-yl)benzoic acid |
20000-56-0 | 95% | 0.05g |
$79.0 | 2023-05-29 | |
| Enamine | EN300-6738721-0.1g |
3-(1,3-benzoxazol-2-yl)benzoic acid |
20000-56-0 | 95% | 0.1g |
$117.0 | 2023-05-29 | |
| Enamine | EN300-6738721-0.25g |
3-(1,3-benzoxazol-2-yl)benzoic acid |
20000-56-0 | 95% | 0.25g |
$167.0 | 2023-05-29 | |
| Enamine | EN300-6738721-0.5g |
3-(1,3-benzoxazol-2-yl)benzoic acid |
20000-56-0 | 95% | 0.5g |
$262.0 | 2023-05-29 | |
| Enamine | EN300-6738721-1.0g |
3-(1,3-benzoxazol-2-yl)benzoic acid |
20000-56-0 | 95% | 1g |
$337.0 | 2023-05-29 | |
| Enamine | EN300-6738721-2.5g |
3-(1,3-benzoxazol-2-yl)benzoic acid |
20000-56-0 | 95% | 2.5g |
$787.0 | 2023-05-29 |
1H-Pyrazole-5-carbonyl chloride, 3-(1,1-dimethylethyl)-1-ethyl- (9CI) Suppliers
1H-Pyrazole-5-carbonyl chloride, 3-(1,1-dimethylethyl)-1-ethyl- (9CI) Related Literature
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
Additional information on 1H-Pyrazole-5-carbonyl chloride, 3-(1,1-dimethylethyl)-1-ethyl- (9CI)
Recent Advances in the Application of 1H-Pyrazole-5-carbonyl chloride, 3-(1,1-dimethylethyl)-1-ethyl- (9CI) (CAS: 20000-56-0) in Chemical Biology and Pharmaceutical Research
The compound 1H-Pyrazole-5-carbonyl chloride, 3-(1,1-dimethylethyl)-1-ethyl- (9CI) (CAS: 20000-56-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications in drug discovery and development. This research briefing aims to provide an overview of the latest advancements involving this compound, focusing on its synthesis, biological activity, and potential therapeutic applications.
Recent studies have highlighted the role of 1H-Pyrazole-5-carbonyl chloride as a key intermediate in the synthesis of novel heterocyclic compounds. Its unique structural features, including the pyrazole ring and carbonyl chloride moiety, make it an attractive building block for the development of pharmacologically active molecules. Researchers have successfully utilized this compound in the synthesis of inhibitors targeting various enzymes, such as kinases and proteases, which are implicated in numerous disease pathways.
One of the most notable applications of 1H-Pyrazole-5-carbonyl chloride is in the design of small-molecule inhibitors for cancer therapy. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy in the synthesis of potent inhibitors of the PI3K/AKT/mTOR pathway, a critical signaling cascade in tumorigenesis. The study reported that derivatives of this compound exhibited nanomolar inhibitory activity against PI3K isoforms, with promising selectivity profiles.
In addition to its role in oncology, 1H-Pyrazole-5-carbonyl chloride has also been explored in the context of infectious diseases. A recent publication in Bioorganic & Medicinal Chemistry Letters described its use in the development of antimicrobial agents. The study revealed that pyrazole-based derivatives synthesized from this compound displayed broad-spectrum activity against drug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and extended-spectrum β-lactamase (ESBL)-producing Escherichia coli.
From a synthetic chemistry perspective, advancements in the scalable production of 1H-Pyrazole-5-carbonyl chloride have been reported. A 2022 paper in Organic Process Research & Development outlined an optimized synthetic route that improves yield and reduces the formation of by-products. This development is particularly significant for industrial-scale applications, ensuring a reliable supply of this valuable intermediate for pharmaceutical manufacturing.
Looking ahead, the potential of 1H-Pyrazole-5-carbonyl chloride extends beyond its current applications. Ongoing research is investigating its utility in the development of covalent inhibitors, where its reactive carbonyl chloride group can form irreversible bonds with target proteins. This approach has shown promise in addressing challenging drug targets, such as those involved in neurodegenerative diseases and autoimmune disorders.
In conclusion, 1H-Pyrazole-5-carbonyl chloride, 3-(1,1-dimethylethyl)-1-ethyl- (9CI) (CAS: 20000-56-0) continues to be a compound of significant interest in chemical biology and pharmaceutical research. Its versatility as a synthetic intermediate and its demonstrated biological activities position it as a valuable tool in drug discovery. Future studies will likely uncover additional applications and further optimize its use in medicinal chemistry.
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